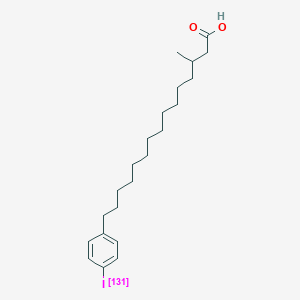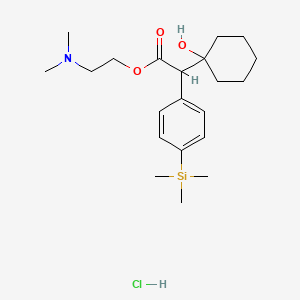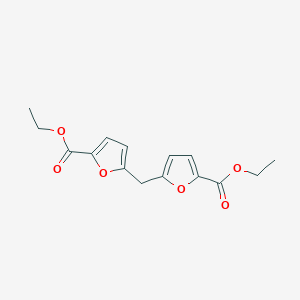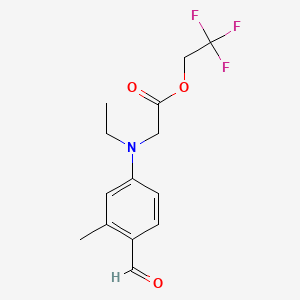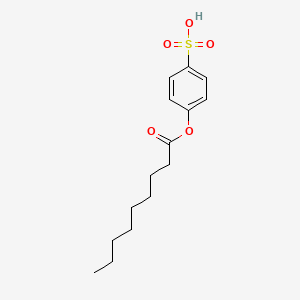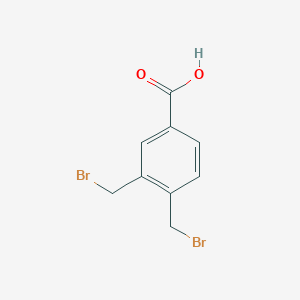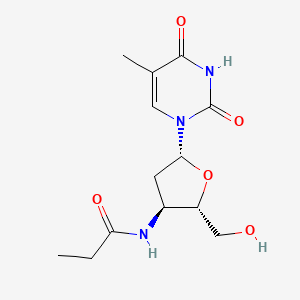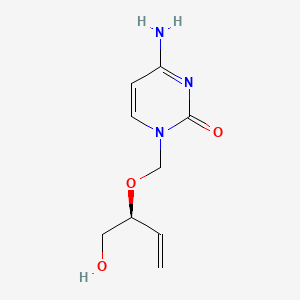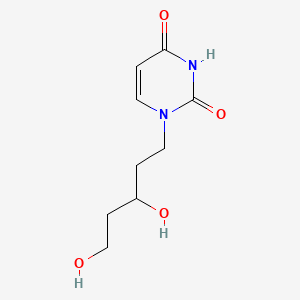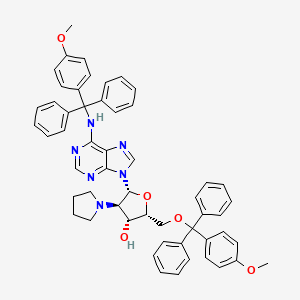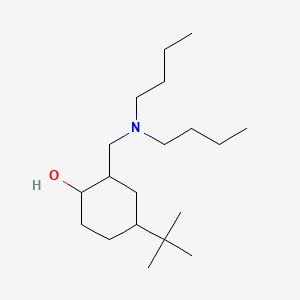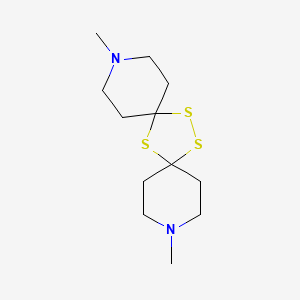
N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine typically involves multi-step organic reactions. The starting materials may include benzimidazole derivatives and pyrimidine intermediates. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the dichloro and diisopropylamino groups.
Cyclization: reactions to form the benzimidazole and pyrimidine rings.
Condensation: reactions to link the benzimidazole and pyrimidine moieties.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
化学反应分析
Types of Reactions
N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions may produce various substituted pyrimidines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate cellular responses.
DNA/RNA: Interacting with genetic material to influence gene expression.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Such as albendazole and mebendazole, known for their antiparasitic properties.
Pyrimidine Derivatives: Such as 5-fluorouracil, used in cancer treatment.
Uniqueness
N-2-(Dichloro-1H-benzoimidazol-2-yl)-N-4-(2-diisopropylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable subject for scientific research and industrial development
属性
CAS 编号 |
42388-81-8 |
|---|---|
分子式 |
C20H27Cl2N7 |
分子量 |
436.4 g/mol |
IUPAC 名称 |
2-N-(5,6-dichloro-1H-benzimidazol-2-yl)-4-N-[2-[di(propan-2-yl)amino]ethyl]-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H27Cl2N7/c1-11(2)29(12(3)4)7-6-23-18-8-13(5)24-19(27-18)28-20-25-16-9-14(21)15(22)10-17(16)26-20/h8-12H,6-7H2,1-5H3,(H3,23,24,25,26,27,28) |
InChI 键 |
LFKOKEPNPNOGQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC(=C(C=C3N2)Cl)Cl)NCCN(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


